1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
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Overview
Description
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is a chiral ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves the condensation of 2-pyridinecarboxaldehyde with (1R,2R)-1,2-diaminocyclohexane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can undergo various chemical reactions, including:
Coordination with Metal Ions: Forms stable complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The pyridyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate, nickel(II) chloride, and palladium(II) acetate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically metal-ligand complexes, which can exhibit various properties depending on the metal ion and reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in homogeneous catalysis for reactions such as hydrogenation, hydroformylation, and cross-coupling.
Coordination Chemistry: Studied for its ability to form stable complexes with a wide range of metal ions.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as a chelating agent in medicinal chemistry.
Biochemical Studies: Used in studies involving metal ion transport and storage in biological systems.
Industry
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Environmental Chemistry: Used in the removal of heavy metals from wastewater through complexation.
Mechanism of Action
The mechanism by which 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine exerts its effects is primarily through coordination with metal ions. The nitrogen atoms in the pyridyl groups and the cyclohexane backbone provide a stable environment for metal binding. This coordination can influence the reactivity and properties of the metal center, making it useful in various catalytic and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A precursor to the compound and also used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A similar ligand with a rigid structure and strong metal-binding properties.
Uniqueness
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is unique due to its chiral nature and the flexibility of the cyclohexane backbone. This allows for the formation of enantioselective complexes, which can be advantageous in asymmetric catalysis and other applications requiring chiral environments.
Properties
IUPAC Name |
1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIMTYRAXWNXFU-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284497-48-9 |
Source
|
Record name | 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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